Comparative NNMT Inhibition Potency: Methyl[2-(quinolin-6-yl)ethyl]amine vs. N-Methyl-6-quinolinemethanamine
In a direct enzyme inhibition assay using recombinant human nicotinamide N-methyltransferase (NNMT), the target compound Methyl[2-(quinolin-6-yl)ethyl]amine exhibited a Ki of 0.501 nM, whereas the structurally related analog N-Methyl-6-quinolinemethanamine (CAS 179873-36-0), which lacks the ethyl linker, demonstrated a Ki of 912 nM [1]. This represents a greater than 1,800-fold difference in inhibitory potency.
| Evidence Dimension | Inhibition Constant (Ki) for human NNMT |
|---|---|
| Target Compound Data | Ki = 0.501 nM |
| Comparator Or Baseline | N-Methyl-6-quinolinemethanamine (CAS 179873-36-0); Ki = 912 nM |
| Quantified Difference | 1,820-fold greater potency for Methyl[2-(quinolin-6-yl)ethyl]amine |
| Conditions | Inhibition of N-terminal His6-tagged wild type human NNMT expressed in Escherichia coli NiCo21(DE3), assessed as reduction in 1-methylquinolinium level via fluorescence assay. |
Why This Matters
This dramatic difference in NNMT inhibition potency demonstrates that the ethyl linker in Methyl[2-(quinolin-6-yl)ethyl]amine is essential for high-affinity target engagement, making it the superior choice for research programs targeting NNMT in obesity or metabolic disorders.
- [1] BindingDB. (n.d.). BindingDB Entry: BDBM50530712 (CHEMBL4591248). Retrieved from bdb8.ucsd.edu View Source
